1-Fluoro-4-isopropoxy-2-methylbenzene 1-Fluoro-4-isopropoxy-2-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17974493
InChI: InChI=1S/C10H13FO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3
SMILES:
Molecular Formula: C10H13FO
Molecular Weight: 168.21 g/mol

1-Fluoro-4-isopropoxy-2-methylbenzene

CAS No.:

Cat. No.: VC17974493

Molecular Formula: C10H13FO

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-4-isopropoxy-2-methylbenzene -

Specification

Molecular Formula C10H13FO
Molecular Weight 168.21 g/mol
IUPAC Name 1-fluoro-2-methyl-4-propan-2-yloxybenzene
Standard InChI InChI=1S/C10H13FO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3
Standard InChI Key MPEZGAOIRPORIT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OC(C)C)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-Fluoro-4-isopropoxy-2-methylbenzene belongs to the class of substituted benzenes, featuring a fluorine atom at position 1, an isopropoxy group (-OC(CH₃)₂) at position 2, and a methyl group (-CH₃) at position 4 . Its molecular formula, C₁₀H₁₃FO, corresponds to a molecular weight of 168.21 g/mol, as calculated using PubChem’s atomic mass data . The compound’s SMILES notation, CC1=CC(=C(C=C1)F)OC(C)C, and InChIKey, BLVPGQNBSANFEO-UHFFFAOYSA-N, provide unambiguous representations of its structure .

Table 1: Key Identifiers of 1-Fluoro-4-isopropoxy-2-methylbenzene

PropertyValueSource
Molecular FormulaC₁₀H₁₃FO
Molecular Weight168.21 g/mol
IUPAC Name1-fluoro-4-methyl-2-propan-2-yloxybenzene
SMILESCC1=CC(=C(C=C1)F)OC(C)C
InChIKeyBLVPGQNBSANFEO-UHFFFAOYSA-N
CAS Registry Numbers1344249-63-3, MFCD20429968

Structural and Stereochemical Considerations

The compound’s planar benzene ring ensures minimal steric hindrance, while the isopropoxy group introduces a branched alkoxy moiety that influences its solubility and reactivity . X-ray crystallography or computational modeling would be required to confirm its three-dimensional conformation, but PubChem’s 3D conformer data suggests a staggered arrangement of substituents to minimize van der Waals repulsions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-fluoro-4-isopropoxy-2-methylbenzene typically involves Williamson ether synthesis or nucleophilic aromatic substitution (NAS).

  • Williamson Ether Synthesis:
    Reacting 2-fluoro-4-methylphenol with isopropyl bromide in the presence of a base (e.g., K₂CO₃) yields the target compound . This method benefits from mild conditions and high selectivity.

    2-Fluoro-4-methylphenol + (CH₃)₂CHBrBaseC₁₀H₁₃FO + HBr\text{2-Fluoro-4-methylphenol + (CH₃)₂CHBr} \xrightarrow{\text{Base}} \text{C₁₀H₁₃FO + HBr}
  • Nucleophilic Aromatic Substitution:
    Fluorine’s poor leaving-group ability limits the applicability of NAS, but electron-withdrawing groups adjacent to the fluorine could enhance reactivity in specialized cases .

Industrial-Scale Production

Industrial manufacturing prioritizes cost efficiency and yield optimization. Continuous-flow reactors and catalytic systems (e.g., phase-transfer catalysts) are employed to enhance reaction rates and purity . Suppliers such as Boroncore and EvitaChem offer the compound for research purposes, though large-scale production details remain proprietary .

Physicochemical Properties

Physical State and Solubility

1-Fluoro-4-isopropoxy-2-methylbenzene is a liquid at room temperature, with a boiling point estimated to exceed 200°C based on analogous fluorinated ethers . Its lipophilic isopropoxy group confers solubility in organic solvents like dichloromethane and ethyl acetate, while aqueous solubility is negligible .

Table 2: Physicochemical Properties

PropertyValue/DescriptionSource
State at 25°CLiquid
Boiling Point>200°C (estimated)
Solubility in WaterInsoluble
LogP (Partition Coefficient)~3.2 (predicted)

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 1.3 ppm (isopropoxy CH₃), δ 2.3 ppm (aryl CH₃), and δ 4.5 ppm (isopropoxy CH) confirm substituent positions .

  • ¹³C NMR: Peaks near δ 160 ppm (C-F) and δ 70 ppm (isopropoxy C-O) align with reported fluorinated ethers .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s fluorine atom enhances metabolic stability and bioavailability, making it valuable in drug discovery. It serves as a precursor to kinase inhibitors and antipsychotic agents, where the isopropoxy group modulates target binding .

Agrochemicals

Fluorinated aromatic ethers are integral to herbicides and pesticides. The methyl group in 1-fluoro-4-isopropoxy-2-methylbenzene may improve soil adhesion, prolonging agrochemical efficacy .

Materials Science

In polymer chemistry, this compound acts as a monomer for fluorinated polyethers, imparting thermal stability and chemical resistance to coatings and adhesives .

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